N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzothiazole and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide typically involves the formation of C-S and C-N bonds. One efficient method for synthesizing benzothiazole derivatives is the metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This process tolerates a wide range of substrates and provides high efficiency and moderate selectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of different catalysts, solvents, and reaction conditions to improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent due to the biological activities associated with benzothiazole derivatives.
Biological Studies: The compound can be used as a probe to study various biological pathways and mechanisms.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is likely related to its ability to interact with specific molecular targets and pathways. Benzothiazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The presence of the fluorophenyl group may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Exhibits anticancer activity and induces cell cycle arrest.
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: Used as a fluorescent probe for imaging cysteine in biological systems.
2-(benzo[d]thiazol-2-yl)-6-methoxyphenol: Shows potential as an energy harvesting platform due to its photophysical properties.
Uniqueness
N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is unique due to the combination of benzothiazole and fluorophenyl groups in its structure. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c17-11-5-7-12(8-6-11)21-10-9-15(20)19-16-18-13-3-1-2-4-14(13)22-16/h1-8H,9-10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUQJGIECMNRJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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